molecular formula C14H19Cl2N3O B2491465 2-(Aminomethyl)-3,5-dimethyl-1-(pyridin-3-ylmethyl)pyridin-4(1H)-one dihydrochloride CAS No. 2270906-70-0

2-(Aminomethyl)-3,5-dimethyl-1-(pyridin-3-ylmethyl)pyridin-4(1H)-one dihydrochloride

Cat. No. B2491465
CAS RN: 2270906-70-0
M. Wt: 316.23
InChI Key: LRUUZBNTCZYOPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-(Aminomethyl)-3,5-dimethyl-1-(pyridin-3-ylmethyl)pyridin-4(1H)-one dihydrochloride" involves complex chemical reactions, typically starting from pyridine derivatives. These processes often require specific reagents and conditions to achieve the desired product. For instance, the synthesis of pyridine-based Schiff bases and their complexes with metals such as yttrium and lanthanides highlights the intricate methods used to create such compounds (Ajithkumar & Radhakrishnan, 2010).

Molecular Structure Analysis

The molecular structure of pyridine derivatives is typically analyzed through spectroscopic methods and X-ray crystallography. These techniques allow for the determination of the geometric configuration, bonding patterns, and electronic structure of the molecule. For example, studies on the vibrational and electronic spectra of pyridine-based compounds provide insights into their molecular structure and potential applications (Zhang et al., 2010).

Scientific Research Applications

Chemistry and Properties of Pyridine Derivatives

Synthesis and Structural Variability : Pyridine derivatives, including those similar in structure to the compound , exhibit fascinating variability in their chemistry and properties. These compounds serve as ligands in complex compounds, demonstrating significant spectroscopic properties, structures, magnetic properties, and potential in biological and electrochemical activities. The exploration of unknown analogues of these compounds could reveal more scientific applications (Boča, Jameson, & Linert, 2011).

Applications in Synthesis and Medicinal Chemistry

Hybrid Catalysts in Organic Synthesis : Pyridine cores are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which have extensive applicability, highlights the role of pyridine derivatives in facilitating complex chemical reactions through hybrid catalysts. This underlines their importance in the development of lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Bioactivity and Pharmacophore Design : Pyridine derivatives are central to the design of pharmacophores for various biological targets. Their incorporation into drug design strategies emphasizes the significant role these compounds play in medicinal chemistry, particularly as inhibitors of specific enzymes or receptors, underlining their potential as templates for the development of new therapeutic agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Anticancer Applications : Pyridine-based Cu(II) complexes have demonstrated potent anticancer activity against various cancer cell lines. The complexation with Cu(II) enhances the bioavailability and pharmacological effects of pyridine derivatives, showcasing their potential as anticancer agents. This indicates the broad applicability of such compounds in cancer research and therapy development (Alshamrani, 2023).

properties

IUPAC Name

2-(aminomethyl)-3,5-dimethyl-1-(pyridin-3-ylmethyl)pyridin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.2ClH/c1-10-8-17(9-12-4-3-5-16-7-12)13(6-15)11(2)14(10)18;;/h3-5,7-8H,6,9,15H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUUZBNTCZYOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=C(C1=O)C)CN)CC2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-3,5-dimethyl-1-(pyridin-3-ylmethyl)pyridin-4(1H)-one dihydrochloride

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